molecular formula C19H15ClN2O3 B5175529 N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide CAS No. 4182-82-5

N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide

Cat. No.: B5175529
CAS No.: 4182-82-5
M. Wt: 354.8 g/mol
InChI Key: NWPLUWJIWRBVCZ-UHFFFAOYSA-N
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Description

N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide is a synthetic organic compound offered for research and development purposes. This molecule integrates a furan-2-carboxamide moiety, a structure recognized in medicinal chemistry for its diverse biological potential . The core structure also features a 2-chloroanilino group and a phenylethanone system, which are common pharmacophoric elements in the design of bioactive molecules. The fusion of these subunits makes this compound a valuable scaffold for investigating new chemical entities in various fields. Research into related furan-2-carboxamide compounds highlights their significance in neuroscience, particularly as structural components in the study of ligands that interact with the central nervous system . Furthermore, non-nitrogenous heterocyclic compounds like the furan ring are increasingly explored in the search for novel anticonvulsant agents with potentially improved safety and efficacy profiles . This reagent provides a building block for such investigations. The compound is also of interest in organic and synthetic chemistry for constructing more complex molecular architectures. It is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for handling this substance in accordance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-14-9-4-5-10-15(14)21-18(17(23)13-7-2-1-3-8-13)22-19(24)16-11-6-12-25-16/h1-12,18,21H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPLUWJIWRBVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386093
Record name N-[1-(2-Chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4182-82-5
Record name N-[1-(2-Chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Synthesis Yield Regulatory Status
Target Compound 2-Chloroanilino, phenyl-oxoethyl 367.8 Unknown N/A Unknown
N-(4-Bromophenyl)furan-2-carboxamide 4-Bromophenyl 266.1 Not reported 94% Not controlled
Furanylfentanyl Piperidine-phenethyl 374.5 Psychoactive (opioid) 32–83% Controlled
Naphtho[2,1-b]furan derivatives Nitro, acetamide ~350–400 Antibacterial Moderate Not controlled

Research Findings and Implications

  • Synthetic Challenges : Electron-withdrawing groups (e.g., 2-chloro) may reduce reaction yields compared to electron-donating substituents, as seen in Suzuki-Miyaura couplings .
  • Bioactivity Predictions: The 2-chloroanilino group may enhance metabolic stability but reduce solubility compared to halogenated fentanyl analogs .
  • Regulatory Considerations : Structural similarity to furanylfentanyl could classify the target compound under analog laws if psychoactivity is confirmed .

Biological Activity

N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide, a synthetic compound with the molecular formula C19H15ClN2O3, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a chlorophenyl group, and an amide linkage, contributing to its diverse biological interactions. Its molecular weight is approximately 354.8 g/mol, and it is characterized by the following structural formula:

O C NC Nc1ccccc1Cl C O c1ccccc1 c1ccco1\text{O C NC Nc1ccccc1Cl C O c1ccccc1 c1ccco1}

Anti-Inflammatory Properties

Research indicates that N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide exhibits significant anti-inflammatory effects. It appears to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the synthesis of pro-inflammatory mediators .

Anticancer Activity

The compound has shown promise as an anticancer agent, particularly against various cancer cell lines. Studies reveal that it may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation . The following table summarizes its cytotoxic effects on different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)3.14Induction of apoptosis via caspase-3
MCF7 (Breast Cancer)4.98Cell cycle arrest and apoptosis
HeLa (Cervical)6.34Inhibition of proliferation

Study on Anti-inflammatory Effects

A study conducted by researchers at PubMed demonstrated that the compound significantly reduced inflammation markers in vitro. The results indicated a reduction in prostaglandin E2 levels, suggesting its potential for treating inflammatory diseases.

Anticancer Efficacy Evaluation

In another study published in Molecules, N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide was tested against A549 lung cancer cells. The compound exhibited an IC50 value of 3.14 µM, outperforming established chemotherapeutics like 5-fluorouracil . This study highlights its potential as a candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide, a comparison with structurally similar compounds is essential. The following table outlines some related compounds and their biological activities:

Compound Name Structural Features Biological Activity
N-(4-fluorophenyl)-N-[1-(2-phenyethyl)piperidin-4-yl]acetamidePiperidine ringStrong analgesic properties
3-Chloro-N-[4-(trifluoromethyl)phenyl]propanamideTrifluoromethyl groupHerbicidal activity
N-(4-methylphenyl)-N-[1-(2-phenyethyl)piperidin-4-yl]propanamideSimilar piperidine structurePotentially more potent analgesic effects

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via multi-step reactions involving amide bond formation, cyclization, and substitution. Key steps include:

  • Schiff base formation : Reacting 2-chloroaniline with a ketone precursor under reflux in dioxane or acetonitrile .
  • Azetidinone ring closure : Using chloroacetyl chloride and triethylamine as a base to form the β-lactam core, critical for bioactivity .
  • Amide coupling : Furan-2-carboxylic acid derivatives are coupled via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous DMF .
    • Critical Variables :
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Temperature : Reflux conditions (80–100°C) optimize cyclization but may require inert atmospheres to prevent decomposition .
  • Catalysts : Triethylamine or DMAP improves amidation efficiency .

Q. Which spectroscopic techniques are most effective for characterizing N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., δ 7.21–9.25 ppm for quinoline and phenyl groups) and carbonyl resonances (δ 165–170 ppm) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and N-H bending (~3300–3420 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 388.3 vs. calculated for C₂₀H₁₅F₃N₂O₃) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

  • Approach :

  • Substituent Variation : Compare analogues with halogens (Cl, F), electron-withdrawing groups (NO₂), or bulky aryl groups at the 2-chloroanilino position. For example:
  • Chlorine substitution : Enhances antimicrobial activity (MIC reduction by 50% in Staphylococcus aureus) .
  • Trifluoromethyl groups : Improve metabolic stability but may reduce solubility .
  • Bioassay Design : Test against enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence polarization or SPR .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinase ATP-binding pockets). Key residues (e.g., Lys68 in EGFR) may form hydrogen bonds with the furan carbonyl .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How can contradictory data on biological efficacy be resolved?

  • Case Study : Discrepancies in IC₅₀ values for anticancer activity may arise from:

  • Assay Conditions : Varying serum concentrations (e.g., 10% FBS vs. serum-free media) alter compound bioavailability .
  • Cell Line Heterogeneity : Test multiple lines (e.g., MCF-7 vs. HeLa) to identify tissue-specific effects .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .

Key Research Gaps

  • Mechanistic Studies : Limited data on off-target effects (e.g., cytochrome P450 inhibition) .
  • Scalability : Industrial-scale synthesis requires continuous flow reactors to optimize throughput .

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